molecular formula C18H17N5O3 B2401736 1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea CAS No. 2319719-42-9

1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea

Cat. No. B2401736
M. Wt: 351.366
InChI Key: HWSOVKOUYDVJIV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea is a synthetic compound that has been widely researched for its potential use in the treatment of various diseases. This compound is a potent inhibitor of several enzymes that are involved in the regulation of cellular processes.

Scientific Research Applications

Benzodioxolyl Component Applications

  • Benzophenone-3 (BP-3), a compound containing a similar benzodioxolyl moiety, has been extensively used as an ultraviolet filter in skincare products. However, concerns have been raised about its reproductive toxicity due to its endocrine-disrupting effects. Studies suggest that high levels of BP-3 exposure might be linked to changes in birth weight and gestational age in humans, as well as disruptions in steroidogenic gene expression in fish and reproductive parameters in rats (Ghazipura et al., 2017).

Urea Component Applications

  • Urea is known for its dermatological applications due to its emollient and keratolytic properties. It's effective against conditions associated with dry and scaly skin. However, mild irritation is the most common adverse event, proving urea to be a safe and tolerable topical drug without systemic toxicity (Pan et al., 2013).
  • Urea also has been reported to have both therapeutic and toxic effects in experimental animals. It's associated with increased growth and digestion, induction of apoptosis in tumor cells, and exerting neuroprotective properties. However, it also shows adverse effects like decreased excretion of nitrogenous compounds, increased oxidative stress, and impairment of beta-cell glycolysis (Adeyomoye et al., 2022).

Pyridinyl Component Applications

  • Pyridinoline (PYD) and deoxypyridinoline (DPD) are extensively characterized biochemical bone markers. However, the interpretation of results is hampered by biological and preanalytical variability. Understanding the factors contributing to this variability is crucial for accurate measurement and interpretation of these bone markers (Vesper et al., 2002).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-23-13(9-15(22-23)14-4-2-3-7-19-14)10-20-18(24)21-12-5-6-16-17(8-12)26-11-25-16/h2-9H,10-11H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSOVKOUYDVJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea

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